![molecular formula C25H22N6O2 B2633818 N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540503-29-5](/img/structure/B2633818.png)
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a pyrimidine ring fused with a 1,2,4-triazole ring . These compounds are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and class. It likely contains a pyrimidine ring fused with a 1,2,4-triazole ring, along with various substituents including a methoxyphenyl group, a methyl group, a phenyl group, and a pyridinyl group .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Recent studies have focused on the synthesis and structural analysis of triazolopyrimidine derivatives, including similar compounds to the one . For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolopyrimidines into triazolopyrimidines, highlighting the synthetic pathways and structural elucidation through X-ray diffraction data. This research contributes to understanding the chemical properties and potential applications of triazolopyrimidines in various fields, including medicinal chemistry and material science (Lashmanova et al., 2019).
Biological Activity and Antioxidant Properties
Gilava et al. (2020) explored the synthesis of a series of triazolopyrimidine derivatives and evaluated their antimicrobial and antioxidant activities. This study provides insights into the potential use of these compounds in developing new antimicrobial agents with antioxidant properties, showcasing the diverse applications of triazolopyrimidine derivatives in pharmaceutical research (Gilava et al., 2020).
Chemical Reactivity and Mechanistic Insights
Desenko et al. (1998) investigated the cyclocondensation reactions of triazolopyrimidine derivatives, providing mechanistic insights and potential synthetic applications. The study's findings on the chemical reactivity and formation of novel heterocyclic compounds expand the understanding of triazolopyrimidine chemistry and its versatility in organic synthesis (Desenko et al., 1998).
Novel Synthetic Approaches
Research by Otero et al. (2005) on the synthesis of iso-C-nucleoside analogues from triazolopyrimidines demonstrates innovative approaches to designing nucleoside analogues with potential therapeutic applications. This study underscores the importance of triazolopyrimidines as building blocks in medicinal chemistry for developing new drugs (Otero et al., 2005).
Antimicrobial and Antifungal Activities
Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidine derivatives and assessed their antibacterial and antifungal activities. The study highlights the potential of triazolopyrimidine derivatives in creating new antimicrobial agents, contributing to the fight against resistant microbial strains (Chauhan & Ram, 2019).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-16-21(24(32)28-19-12-6-7-13-20(19)33-2)22(18-11-8-14-26-15-18)31-25(27-16)29-23(30-31)17-9-4-3-5-10-17/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNVRFYMPCXRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


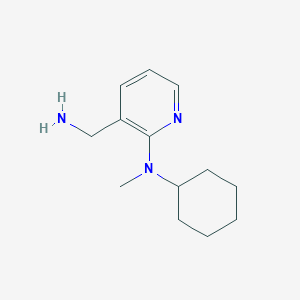
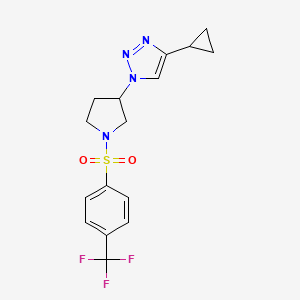
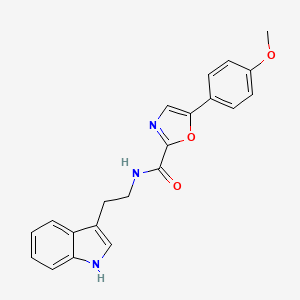
![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)
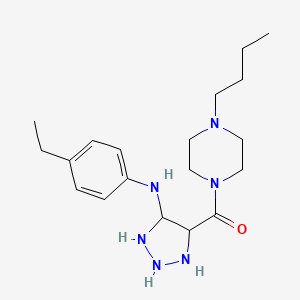
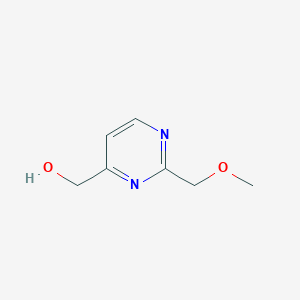
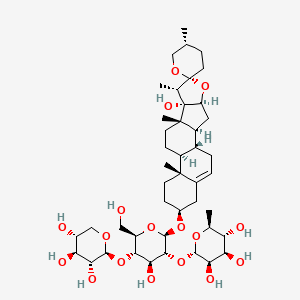
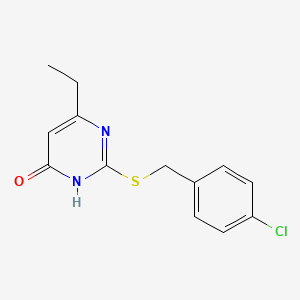
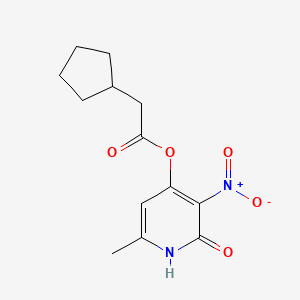

![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)
![[2-(2-ethoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2633753.png)
